1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHOXYNAPHTHALENE-2-CARBONYL)THIOUREA
Overview
Description
1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHOXYNAPHTHALENE-2-CARBONYL)THIOUREA is a complex organic compound featuring a benzoxazole ring, a methylnaphthalene moiety, and a thiourea group
Preparation Methods
The synthesis of 1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHOXYNAPHTHALENE-2-CARBONYL)THIOUREA typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Methylnaphthalene Moiety: This step involves the functionalization of naphthalene, often through Friedel-Crafts acylation.
Coupling with Thiourea: The final step involves the reaction of the intermediate with thiourea under appropriate conditions to form the desired compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHOXYNAPHTHALENE-2-CARBONYL)THIOUREA can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dimethylformamide or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHOXYNAPHTHALENE-2-CARBONYL)THIOUREA has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHOXYNAPHTHALENE-2-CARBONYL)THIOUREA depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1-[3-(1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]-3-(3-METHOXYNAPHTHALENE-2-CARBONYL)THIOUREA include:
- 3-(1,3-Benzoxazol-2-yl)-2-pyridinol
- 3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical properties and applications.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-methoxynaphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S/c1-16-19(26-28-22-11-5-6-13-23(22)33-26)10-7-12-21(16)29-27(34)30-25(31)20-14-17-8-3-4-9-18(17)15-24(20)32-2/h3-15H,1-2H3,(H2,29,30,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAWWHYWZHAWPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C4=NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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